molecular formula C26H28N4O4 B10882509 5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine

5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B10882509
M. Wt: 460.5 g/mol
InChI Key: YTFHOQCLPTVREJ-UHFFFAOYSA-N
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Description

5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of furopyrimidines This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with methoxyphenyl groups and a morpholinoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of methoxyphenyl groups: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the morpholinoethyl side chain: This step involves nucleophilic substitution reactions, where the morpholinoethyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the substituents attached to the core.

    2-{[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-yl]amino}ethanol: Another similar compound with variations in the side chains.

Uniqueness

5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethyl side chain, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H28N4O4/c1-31-20-7-3-18(4-8-20)22-23-25(27-11-12-30-13-15-33-16-14-30)28-17-29-26(23)34-24(22)19-5-9-21(32-2)10-6-19/h3-10,17H,11-16H2,1-2H3,(H,27,28,29)

InChI Key

YTFHOQCLPTVREJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCN4CCOCC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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